molecular formula C26H20N2O3 B4308307 9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

Cat. No.: B4308307
M. Wt: 408.4 g/mol
InChI Key: HZVDEMRGSWVDOK-UHFFFAOYSA-N
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Description

The compound 9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic molecule featuring a fused polycyclic structure with both furan and phenanthroline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE typically involves multi-step organic reactions. One common approach is the photo-induced rearrangement of 2′-arylisoflavones in ethanol under an argon atmosphere at room temperature . This method proceeds smoothly without requiring any transition metal catalyst, oxidant, or additives, making it both cost-efficient and environmentally friendly.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenol moieties.

    Reduction: Reduction reactions can target the carbonyl group in the phenanthroline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often use bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development.

Medicine

The compound’s potential medicinal applications include acting as a scaffold for designing new pharmaceuticals with anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for 9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE lies in its specific combination of furan and phenanthroline moieties, which confer distinct chemical and physical properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

9-(furan-2-yl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c29-17-5-1-4-15(12-17)24-25-18-6-2-10-27-19(18)8-9-20(25)28-21-13-16(14-22(30)26(21)24)23-7-3-11-31-23/h1-12,16,24,28-29H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVDEMRGSWVDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC(=CC=C4)O)C5=C(C=C3)N=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 2
9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 3
9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 4
9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 5
9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Reactant of Route 6
9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE

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